4-(2,4-Dinitroanilino)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dinitroanilino)benzene-1-sulfonyl chloride is an organic compound characterized by the presence of nitro groups, an aniline moiety, and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitroanilino)benzene-1-sulfonyl chloride typically involves multiple steps:
Amination: The nitro groups are then reduced to amine groups using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitroanilino)benzene-1-sulfonyl chloride undergoes several types of chemical reactions:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro groups can be reduced to amine groups using reducing agents.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents like ammonia or primary amines under basic conditions.
Reduction: Reducing agents such as iron and hydrochloric acid.
Major Products Formed
Electrophilic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Sulfonamide derivatives.
Reduction: Aniline derivatives.
Scientific Research Applications
4-(2,4-Dinitroanilino)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the modification of biomolecules for labeling and detection.
Medicine: Investigated for its potential use in drug development and as a reagent in diagnostic assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitroanilino)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, while the nitro groups can participate in redox reactions . These interactions make it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(2,4-Dinitroanilino)benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both nitro and sulfonyl chloride groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
90332-97-1 |
---|---|
Molecular Formula |
C12H8ClN3O6S |
Molecular Weight |
357.73 g/mol |
IUPAC Name |
4-(2,4-dinitroanilino)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H8ClN3O6S/c13-23(21,22)10-4-1-8(2-5-10)14-11-6-3-9(15(17)18)7-12(11)16(19)20/h1-7,14H |
InChI Key |
YYWADOJJARVEAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.